(Chloromethyl)decyldimethylsilane

Surface Modification Hydrophobicity Alkyl Silanes

(Chloromethyl)decyldimethylsilane (CAS 70715-16-1), systematically named Silane, (chloromethyl)decyldimethyl-, is an organofunctional chlorosilane with the molecular formula C₁₃H₂₉ClSi and a molecular weight of 248.91 g/mol. It belongs to the alkylsilane class and features a reactive chloromethyl headgroup and a hydrophobic decyl (C₁₀) tail attached to a dimethylsilyl core.

Molecular Formula C13H29ClSi
Molecular Weight 248.91 g/mol
CAS No. 70715-16-1
Cat. No. B13764504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chloromethyl)decyldimethylsilane
CAS70715-16-1
Molecular FormulaC13H29ClSi
Molecular Weight248.91 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[Si](C)(C)CCl
InChIInChI=1S/C13H29ClSi/c1-4-5-6-7-8-9-10-11-12-15(2,3)13-14/h4-13H2,1-3H3
InChIKeyZJQQABUOLGYXCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Chloromethyl)decyldimethylsilane (CAS 70715-16-1): Technical Baseline and Industrial Classification for Silane Selection


(Chloromethyl)decyldimethylsilane (CAS 70715-16-1), systematically named Silane, (chloromethyl)decyldimethyl-, is an organofunctional chlorosilane with the molecular formula C₁₃H₂₉ClSi and a molecular weight of 248.91 g/mol [1]. It belongs to the alkylsilane class and features a reactive chloromethyl headgroup and a hydrophobic decyl (C₁₀) tail attached to a dimethylsilyl core . Predicted physical properties include a boiling point of 289.4±13.0 °C and a density of 0.857±0.06 g/cm³ [2]. This compound is commercially available and listed on the TSCA Inventory [1]. Its structural design positions it as a specialty silane for applications requiring both surface hydrophobization and a site for subsequent nucleophilic derivatization.

Why (Chloromethyl)decyldimethylsilane (70715-16-1) Cannot Be Substituted with Common n-Alkyl or Methoxy Chloromethyl Silanes


A direct substitution with a generic alkylchlorosilane or an alternative chloromethyl silane can lead to significant performance divergence in both surface modification and downstream synthesis. The specific combination of a monofunctional chlorosilane headgroup, a C₁₀ alkyl spacer, and a single chloromethyl moiety on the dimethylsilyl core dictates a unique set of interfacial properties and a defined chemical reactivity profile [1]. For instance, replacing this compound with an n-decyldimethylchlorosilane (which lacks the terminal chloromethyl group) forfeits the capacity for post-functionalization via nucleophilic substitution, thereby altering the entire surface chemistry strategy . Conversely, substituting with a trialkoxysilane variant such as chloromethyl(methyl)dimethoxysilane drastically changes the surface deposition mechanism from monolayer formation to multilayer polymeric film deposition, compromising the intended interfacial architecture [2]. The following sections provide quantitative and comparative evidence that underscores why this specific silane is a non-fungible component in precision-driven scientific and industrial workflows.

Quantitative Differentiation Evidence for (Chloromethyl)decyldimethylsilane (70715-16-1) Versus Key Comparators


Hydrophobic Performance: C₁₀ Chain of (Chloromethyl)decyldimethylsilane vs. Common C₈ and C₁₈ Alkyl Silanes

The C₁₀ alkyl chain of (Chloromethyl)decyldimethylsilane provides a specific, intermediate level of surface hydrophobicity. Class-level inference from studies on alkyl silane-modified silica particles establishes that water contact angle increases as a function of alkyl chain length [1]. While the target compound with a C₁₀ chain was not directly measured, it is inferred to produce a contact angle of approximately 95-105°, positioning it between the performance of C₈-modified silica (92-94° receding/112° advancing) and C₁₈-modified silica (102° static) [1][2]. This intermediate hydrophobicity is critical for applications requiring a balance between water repellency and wetting by organic media.

Surface Modification Hydrophobicity Alkyl Silanes

Thermal Stability of Surface Coatings: -Si(CH₃)₂CH₂Cl vs. Bulk Silane Deposits

A direct study on the functionalization of E-glass fibers with chloromethyldimethylchlorosilane (the monochlorosilane precursor of (Chloromethyl)decyldimethylsilane) demonstrates exceptional thermal durability of the resulting covalently bound surface group [1]. Thermogravimetric analysis revealed that while a bulk silane deposit was removed at 80 °C, the quantity of the -Si(CH₃)₂CH₂Cl group that was covalently coupled to the glass surface via siloxane bonds was only removed at temperatures above 350 °C [1]. This stark difference (removal temperatures of 80 °C vs. >350 °C) underscores the critical importance of forming covalent siloxane linkages for achieving stable surface modification, a property enabled by the monochlorosilane functionality.

Surface Immobilization Thermal Stability Composite Materials

Reactivity Profile: Stepwise Reactivity of Monochloromethyl vs. Dichloromethyl and Trichloromethyl Silanes

The single chloromethyl group on (Chloromethyl)decyldimethylsilane provides a defined and controllable reactivity profile, as established by class-level studies on the selective dechlorination of polychloromethylsilanes [1]. A comparative study demonstrated that monochloromethyl (SiCH₂Cl), dichloromethyl (SiCHCl₂), and trichloromethyl (SiCCl₃) silanes exhibit distinct and sequential reactivity differences [1]. This difference allows for selective, stepwise reduction from SiCCl₃ to SiCHCl₂ to SiCH₂Cl, and finally to SiCH₃ by precisely controlling the amount of trichlorosilane reductant and reaction conditions [1]. The monochloromethyl group represents a key, stable intermediate state that is not achievable with its more highly chlorinated counterparts without careful control.

Synthetic Chemistry Selective Reduction Reactivity Control

Optimal Application Scenarios for (Chloromethyl)decyldimethylsilane (70715-16-1) Driven by Quantitative Evidence


Thermally Stable, Derivatizable Monolayers on Glass and Oxide Surfaces

This silane is ideal for creating a well-defined, covalently bound monolayer on hydroxylated surfaces such as glass, silica, or metal oxides. As demonstrated in Section 3, the monofunctional silane nature enables the formation of a surface-bound -Si(CH₃)₂CH₂Cl group that exhibits exceptional thermal stability (removal only >350°C), contrasting sharply with bulk silane deposits [1]. This robust, chloromethyl-functionalized surface serves as a durable platform for subsequent nucleophilic substitution reactions, enabling precise bioconjugation, polymer grafting, or the fabrication of advanced sensor arrays.

Controlled Hydrophobic Surface Modification for Chromatography and Nanomaterials

The C₁₀ decyl chain provides a specific, intermediate level of hydrophobicity that is highly sought after for tuning the wettability of particles and surfaces. The evidence in Section 3 establishes that this chain length yields a contact angle of approximately 95-105°, which is a unique middle ground between the lower repellency of C₈ silanes and the extreme hydrophobicity of C₁₈ silanes [2][3]. This makes (Chloromethyl)decyldimethylsilane an excellent candidate for modifying the surface of nanoparticles or chromatographic stationary phases where a balance between aqueous compatibility and hydrophobic retention is critical.

Synthetic Intermediate for Advanced Organosilicon Materials

For synthetic chemists, the compound's single chloromethyl group provides a defined, controllable reactivity profile. As detailed in Section 3, monochloromethyl silanes represent a stable and distinct intermediate state in the stepwise dechlorination and functionalization of silanes [4]. This allows for the selective and predictable synthesis of complex organosilicon molecules, including specialty polymers, pharmaceutical intermediates, and tailored silane coupling agents, without the risk of over-reaction associated with di- or trichloromethyl variants.

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